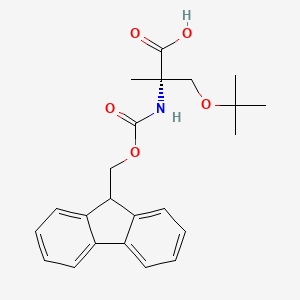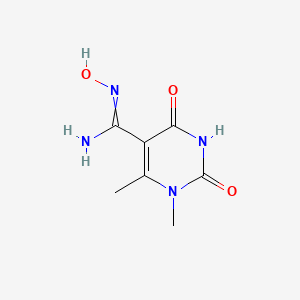
5-羟基-3,3-二甲基哌啶-2-酮
描述
5-Hydroxy-3,3-dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Piperidine derivatives, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of these compounds has been widespread .Molecular Structure Analysis
The InChI code for 5-Hydroxy-3,3-dimethylpiperidin-2-one is 1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
5-Hydroxy-3,3-dimethylpiperidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 143.19 .科学研究应用
药理学
5-羟基-3,3-二甲基哌啶-2-酮: 在药理学领域,特别是在合成多甲氧基黄酮 (PMFs)方面具有潜在应用 。这些化合物,包括橘皮素和柚皮素,在柑橘皮中含量丰富,并表现出显著的抗炎和抗癌活性。PMFs 的羟基化可以增强其生物活性,使该化合物在药物开发和癌症预防研究中具有重要价值。
有机合成
在有机化学中,5-羟基-3,3-二甲基哌啶-2-酮可以用作合成各种哌啶衍生物的构建模块 。这些衍生物对于创建对映异构体富集的结构至关重要,这对于开发具有特定手性性质的药物很重要。
材料科学
该化合物的衍生物在材料科学中发挥作用,特别是在开发具有独特性能的新材料方面。 5-羟基-3,3-二甲基哌啶-2-酮的分子结构允许创建新颖的聚合物和涂层,这些聚合物和涂层可用于各种工业应用 .
分析化学
在分析化学中,5-羟基-3,3-二甲基哌啶-2-酮可以用作色谱分析中的标准品或参比化合物。 其明确的结构和性质使其适用于高效液相色谱 (HPLC) 和其他分析技术中的方法开发和校准 .
生物化学
该化合物与生物化学研究中酶催化反应有关,其中哌啶结构是底物或抑制剂。 它有助于了解涉及哌啶环的生化途径和机制 .
环境科学
5-羟基-3,3-二甲基哌啶-2-酮: 可能在环境科学中具有应用,特别是在生物降解过程的研究中。 其结构可以作为模型来理解复杂的有机化合物如何在自然环境中分解 .
安全和危害
The compound has been classified as having the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, is an important task of modern organic chemistry .
作用机制
Target of action
Piperidines are a class of organic compounds that contain a nitrogenous six-membered ring and are widely used in medicinal chemistry. They are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of action
The mode of action of piperidines depends on their specific chemical structure and the biological target they interact with. Generally, they can act as agonists or antagonists of their target, modulating the target’s activity .
Biochemical pathways
Piperidines can be involved in a variety of biochemical pathways depending on their specific targets. For example, they can modulate neurotransmitter signaling, enzyme activity, or ion channel function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of piperidines can vary widely depending on their specific chemical structure. Some piperidines are well absorbed and can cross the blood-brain barrier, while others are primarily excreted unchanged in the urine .
Result of action
The molecular and cellular effects of piperidines can include changes in cell signaling, gene expression, or cellular function, depending on their specific targets .
Action environment
The action, efficacy, and stability of piperidines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
生化分析
Biochemical Properties
5-Hydroxy-3,3-dimethylpiperidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the hydroxyl group of 5-Hydroxy-3,3-dimethylpiperidin-2-one, which can participate in hydrogen bonding and other non-covalent interactions .
Cellular Effects
The effects of 5-Hydroxy-3,3-dimethylpiperidin-2-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 5-Hydroxy-3,3-dimethylpiperidin-2-one can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Hydroxy-3,3-dimethylpiperidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, 5-Hydroxy-3,3-dimethylpiperidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-3,3-dimethylpiperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Hydroxy-3,3-dimethylpiperidin-2-one is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 5-Hydroxy-3,3-dimethylpiperidin-2-one has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-3,3-dimethylpiperidin-2-one vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, 5-Hydroxy-3,3-dimethylpiperidin-2-one can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
5-Hydroxy-3,3-dimethylpiperidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Additionally, 5-Hydroxy-3,3-dimethylpiperidin-2-one can influence the activity of cofactors, such as NADH and FADH2, which play critical roles in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 5-Hydroxy-3,3-dimethylpiperidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of 5-Hydroxy-3,3-dimethylpiperidin-2-one within specific cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 5-Hydroxy-3,3-dimethylpiperidin-2-one is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 5-Hydroxy-3,3-dimethylpiperidin-2-one may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
属性
IUPAC Name |
5-hydroxy-3,3-dimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOSJYCPCDJBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)






![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
